molecular formula C6H6BrNS B141238 3-Bromo-5-(methylthio)pyridine CAS No. 142137-18-6

3-Bromo-5-(methylthio)pyridine

Cat. No. B141238
M. Wt: 204.09 g/mol
InChI Key: AKFNVEXSYXJWQX-UHFFFAOYSA-N
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Description

3-Bromo-5-(methylthio)pyridine is a chemical compound that is part of a broader class of bromopyridines, which are of significant interest in organic chemistry due to their utility as intermediates in the synthesis of various heterocyclic compounds. The presence of both bromo and methylthio substituents on the pyridine ring makes it a versatile precursor for further chemical transformations.

Synthesis Analysis

The synthesis of related bromopyridine derivatives often involves multi-step sequences starting from simple bromopyridines. For instance, 3-Arylthieno[2,3-b]pyridines are synthesized from 2-bromopyridines through a four-step process, with the key step being an iodine-mediated cyclization . Similarly, bromo(methylthio)pyridines, which are closely related to 3-Bromo-5-(methylthio)pyridine, are synthesized via a regiocontrolled nucleophilic aromatic substitution (SNAr) reaction using sodium methanethiolate (NaSMe) . These methods highlight the importance of halogenated pyridines as key precursors in the synthesis of more complex heterocyclic structures.

Molecular Structure Analysis

The molecular structure of bromopyridine derivatives can be elucidated using various spectroscopic techniques and computational methods. For example, novel pyridine derivatives have been characterized by X-ray diffraction (XRD) and density functional theory (DFT) calculations, with the results from both methods showing good correspondence . This suggests that similar analytical approaches could be applied to determine the molecular structure of 3-Bromo-5-(methylthio)pyridine.

Chemical Reactions Analysis

Bromopyridines are reactive intermediates that can undergo various chemical reactions. The presence of a bromine atom allows for further functionalization through carbon-carbon coupling reactions . Additionally, the reactivity of bromopyridines with secondary amines has been demonstrated, leading to the formation of amino-substituted derivatives . These reactions are indicative of the potential transformations that 3-Bromo-5-(methylthio)pyridine could undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromopyridine derivatives can be inferred from related compounds. For instance, the crystal structure of a thieno[2,3-b]pyridine derivative has been determined, showing intermolecular and intramolecular hydrogen bonding, which could influence the compound's solubility and stability . Additionally, the electronic and nonlinear optical properties of bromopyridine derivatives have been studied using DFT, indicating potential bioactivity and greater nonlinear optical properties than urea due to conjugation effects .

Scientific Research Applications

Synthesis and Chemical Reactions

  • 3-Bromo-5-(methylthio)pyridine is used in the synthesis of various heterocyclic compounds. It is examined in bromination reactions under various conditions, leading to substituted 3-(bromoacetyl)pyridine and N-(pyridinesulfenyl)succinimide (Zav’yalova, Zubarev, & Shestopalov, 2009).
  • This compound plays a role in the efficient synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reactions. These derivatives are explored for their potential applications in biological activities such as anti-thrombolytic and biofilm inhibition (Ahmad et al., 2017).

Synthesis of Heterocyclic Compounds

  • 3-Bromo-5-(methylthio)pyridine serves as a key precursor in the synthesis of 3-halo-2-(hetero)arylthieno[2,3-b]pyridines and thieno[3,2-b]pyridines, indicating its importance in creating structurally diverse heterocycles (Begouin, Peixoto, & Queiroz, 2013).

Molecular Structure Analysis

  • The molecular structures of related pyridine derivatives have been studied, providing insights into their chemical properties and potential applications in various fields of research (Riedmiller, Jockisch, & Schmidbaur, 1999).

Photoinduced Reactions

  • Related pyridine compounds have been studied for their photoinduced tautomerization, offering valuable information on their photoreactive properties and potential applications in photochemistry (Vetokhina et al., 2012).

Catalytic Methods

  • Pyridines, including related compounds, are crucial in organic chemistry for catalytic methods that introduce functional groups onto aromatic rings. These methods use simple feedstock chemicals, highlighting the versatility of pyridine derivatives (Grozavu et al., 2020).

Spectroscopic and Optical Studies

  • Spectroscopic and optical studies of related bromopyridine compounds provide insights into their electronic structure, potentially useful in various applications such as material science and pharmacology (Vural & Kara, 2017).

Density Functional Theory (DFT) Studies

  • DFT studies of isomeric pyridine compounds, including those with methylthio groups, reveal their internal rotations and electronic structures, offering valuable information for theoretical and applied chemistry (Eshimbetov, Tojiyev, & Ziyaev, 2017).

Safety And Hazards

3-Bromo-5-(methylthio)pyridine is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing with plenty of water in case of skin or eye contact, removing the victim to fresh air in case of inhalation, and seeking medical attention if symptoms persist .

properties

IUPAC Name

3-bromo-5-methylsulfanylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNS/c1-9-6-2-5(7)3-8-4-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKFNVEXSYXJWQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10625369
Record name 3-Bromo-5-(methylsulfanyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-(methylthio)pyridine

CAS RN

142137-18-6
Record name 3-Bromo-5-(methylsulfanyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Sodium thiomethoxide (1.6 g, 23 mmol) was added to a solution of 3,5-dibromopyridine (5 g, 21 mmol) in DMF (25 mL). After stirring overnight at room temperature, the reaction mixture was diluted with ethyl acetate and washed several times with brine. The extracts were dried over magnesium sulfate and the solvent was removed under reduced pressure. The crude material was chromatographed on silica (10% ethyl acetate/hexanes) to give the title compound (3.8 g, 89% yield) as a clear oil.
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
89%

Synthesis routes and methods II

Procedure details

Add 1,8-diazabicyclo[5.4.0]undec-7-ene (0.8 mL, 5.28 mmol) to a solution of 3-bromo-5-iodopyridine (500 mg, 1.76 mmol), (prepared as described in PREPARATION 21), sodium methanethiolate (370 mg, 5.28 mmol) and copper bromide (50.2 mg, 0.35 mmol) in toluene (3 mL). Stir in a sealed flask at 90° C. overnight and then partition between water and ethyl acetate. Separate the organic layer and wash with an aqueous saturated solution of sodium chloride. Dry (magnesium sulfate), filter and concentrate. Purify the residue by silica gel chromatography, eluting with hexane:ethyl acetate, to give the title compound (250 mg, 70%).
Quantity
0.8 mL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
370 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
50.2 mg
Type
catalyst
Reaction Step One
Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RC Hewer, LA Christie, KJ Doyle, X Xu… - Journal of Medicinal …, 2023 - ACS Publications
From our NETSseq-derived human brain transcriptomics data, we identified GPR55 as a potential molecular target for the treatment of motor symptoms in patients with Parkinson’s …
Number of citations: 3 pubs.acs.org

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